(R)-2-Amino-2-methylpent-4-enoic acid (R)-2-Amino-2-methylpent-4-enoic acid
Brand Name: Vulcanchem
CAS No.: 96886-56-5
VCID: VC21542670
InChI: InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m1/s1
SMILES: CC(CC=C)(C(=O)O)N
Molecular Formula: C6H11NO2
Molecular Weight: 129,16 g/mole

(R)-2-Amino-2-methylpent-4-enoic acid

CAS No.: 96886-56-5

VCID: VC21542670

Molecular Formula: C6H11NO2

Molecular Weight: 129,16 g/mole

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-methylpent-4-enoic acid - 96886-56-5

Description

(R)-2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic α-amino acid, structurally related to L-alloisoleucine. It features a chiral center, allowing for two enantiomers: (R) and (S). The (R)-configuration is significant in biological systems due to its specific interactions with enzymes and receptors. This compound is characterized by the presence of both an amino group (-NH₂) and a carboxyl group (-COOH), along with a unique side chain that includes a double bond, contributing to its distinct chemical reactivity and potential applications in various scientific fields .

2.2. Synthesis

(R)-2-Amino-2-methylpent-4-enoic acid can be synthesized through various chemical methods, including asymmetric synthesis and biocatalysis, which ensure the desired chirality. One common synthetic route involves the reduction of methylvinylglycine under optimized reaction conditions for yield and purity. Industrial production often employs continuous flow synthesis techniques for scalability.

Biological Significance and Applications

This compound is of interest in biochemical research and pharmaceutical applications due to its unique structure. It is used as a building block for synthesizing more complex molecules and as a tool for studying enzyme activity and mechanism. Research indicates that it might affect metabolic pathways and neurotransmission due to its structural similarities with other biologically active amino acids.

Research Findings

(R)-2-Amino-2-methylpent-4-enoic acid has been studied for its potential interactions with molecular targets such as enzymes and receptors. Its chiral nature allows for specific interactions in biological systems, which can influence various biochemical processes. The compound's ability to participate in distinct chemical reactions makes it a valuable subject for further research in fields like biochemistry and pharmacology .

Safety Considerations

Given its classification as an irritant, handling (R)-2-Amino-2-methylpent-4-enoic acid requires caution. It poses risks to the eyes, skin, and respiratory system. Proper safety measures, including protective gear and immediate rinsing with water in case of contact, are recommended .

CAS No. 96886-56-5
Product Name (R)-2-Amino-2-methylpent-4-enoic acid
Molecular Formula C6H11NO2
Molecular Weight 129,16 g/mole
IUPAC Name (2R)-2-amino-2-methylpent-4-enoic acid
Standard InChI InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m1/s1
Standard InChIKey QMBTZYHBJFPEJB-ZCFIWIBFSA-N
Isomeric SMILES C[C@@](CC=C)(C(=O)O)N
SMILES CC(CC=C)(C(=O)O)N
Canonical SMILES CC(CC=C)(C(=O)O)N
Synonyms (R)-2-Amino-2-methylpent-4-enoicacid;96886-56-5;ALPHA-ALLYL-D-ALA;(R)-2-Amino-2-Methyl-4-PentenoicAcid;(2R)-2-AMINO-2-METHYLPENT-4-ENOICACID;(R)-(+)-ALPHA-ALLYLALANINE;alpha-allyl-l-alanine;AmbotzHAA5240;D-A-ALLYLALANINE;A-ALLYL-D-ALA;D-ALPHA-ALLYLALANINE;H-A-ALL-D-ALA-OH;(R)-A-ALLYLALANINE;(R)-(+)-|A-Allylalanine;H-ALPHA-ALL-D-ALA-OH;SCHEMBL371079;4-PENTENOICACID,2-AMINO-2-METHYL-,(2R)-;(R)-2-(2'-Propylenyl)alanine;MolPort-004-773-364;AC-060;ZINC21989261;AKOS016843850;AB04108;(S)-N-Fmoc-2-(2'-propylenyl)alanine;AJ-79628
PubChem Compound 10582807
Last Modified Aug 15 2023

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